molecular formula C16H24N4OS B5692932 N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5692932
M. Wt: 320.5 g/mol
InChI Key: JLBYFKXYYVLQLT-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a compound that has gained attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to exhibit low toxicity in vitro studies, making it a potential candidate for further development. It has also been found to have a low inhibitory effect on certain enzymes involved in the metabolism of drugs, suggesting that it may have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential as a new antimicrobial agent. Its low toxicity and low potential for drug-drug interactions make it a promising candidate for further development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further research.

Future Directions

There are several future directions for the research of N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is the development of new antimicrobial agents based on its structure. Another direction is the investigation of its potential in treating cancer, particularly in combination with other drugs. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion
N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a compound that has gained attention in scientific research due to its potential in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific research areas.

Synthesis Methods

The synthesis of N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride followed by the addition of 4,5-dimethyl-3-thiosemicarbazide. The product is then purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential application in various scientific research areas. It has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential in treating cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(1-adamantyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-10-18-19-15(20(10)2)22-9-14(21)17-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBYFKXYYVLQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

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